2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Description
The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide (hereafter referred to as the "target compound") is a synthetic molecule featuring a 1,2,4-triazine core substituted with a benzyl group at the 6-position and a sulfanyl-linked acetamide moiety. The acetamide group is further modified with a 2,3-dimethylphenyl substituent.
Properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-13-7-6-10-16(14(13)2)22-18(26)12-28-20-24-23-17(19(27)25(20)21)11-15-8-4-3-5-9-15/h3-10H,11-12,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPJWZYVSOLNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide (CAS Number: 886962-84-1) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its cytotoxic effects against cancer cell lines.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of . The structure features a triazine ring linked to a sulfanyl group and an acetamide moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O2S |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 886962-84-1 |
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines. The crystal violet microtiter plate assay was employed to determine the antiproliferative potency of the compound against actively dividing cancer cells. The results indicated significant cytotoxic activity:
- IC50 Values : The compound demonstrated IC50 values ranging from 2.38 µM to 14.74 µM , indicating potent activity against cervical cancer (SISO) and bladder cancer (RT-112) cell lines .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Apoptotic assays revealed that treatment with the compound led to an increase in both early and late apoptotic cells:
- Early Apoptosis : Approximately 10.2% of SISO cells exhibited early signs of apoptosis after treatment with IC50 concentrations.
- Late Apoptosis : Doubling the concentration resulted in a significant increase in late apoptotic cells, suggesting a concentration-dependent effect .
Case Studies
- Cervical Cancer Cell Line (SISO) :
- Bladder Cancer Cell Line (RT-112) :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound belongs to a class of 1,2,4-triazin-3-yl acetamide derivatives. Key structural analogs identified from the evidence include:
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide (, CAS RN: 381716-93-4).
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide (, CAS RN: 733004-64-3).
Table 1: Structural and Predicted Physicochemical Properties
| Compound | R (Triazine) | R' (Phenyl) | Molecular Weight | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | Benzyl | 2,3-dimethyl | 425.49 | ~3.5 |
| Compound | Methyl | 2,4-dimethyl | 347.42 | ~2.8 |
| Compound | Methyl | 4-isopropyl | 361.44 | ~3.0 |
*LogP values estimated using substituent contribution models.
Key Observations:
Triazine Substituent (R): The target compound’s benzyl group (vs. Benzyl groups may also engage in π-π stacking interactions with biological targets, which could influence binding affinity compared to smaller alkyl substituents.
Phenyl Substituent (R'): The 2,3-dimethylphenyl group in the target compound introduces steric hindrance near the acetamide linkage, which might affect conformational flexibility or binding to hydrophobic pockets in proteins.
Hypothetical Bioactivity Implications
- Steric Effects : The 2,3-dimethylphenyl group may limit rotational freedom or block access to enzymatic active sites compared to less hindered analogs. This could either reduce or enhance selectivity depending on the target.
- Hydrogen Bonding : The sulfanyl and carbonyl groups in all compounds likely participate in hydrogen bonding, a critical factor in molecular recognition (as discussed in ). Differences in substituent electronic effects (e.g., benzyl vs. methyl) might modulate hydrogen-bond strength .
Crystallographic Considerations
Crystallographic studies (e.g., SHELX software in ) are essential for resolving molecular conformations and hydrogen-bonding networks. For instance, the benzyl group in the target compound could induce distinct packing patterns in crystals compared to methyl-substituted analogs, affecting solubility and stability .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step protocols starting with functionalized triazinone intermediates. Key steps include:
- Step 1 : Condensation of 4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with chloroacetyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanylacetamide backbone.
- Step 2 : Coupling with 2,3-dimethylaniline via nucleophilic acyl substitution, monitored by TLC/HPLC for completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
Q. What analytical methods are used to characterize this compound?
- Structural Confirmation : X-ray crystallography (for single-crystal analysis) and ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions and stereochemistry .
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; ≥95% purity is standard for biological testing .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: m/z calculated for C₂₁H₂₃N₅O₂S: 421.15) .
Q. What initial biological screening assays are appropriate?
- In Vitro : Antimicrobial assays (MIC determination against Gram+/Gram– bacteria, fungi), cytotoxicity (MTT assay on HEK293 or HepG2 cells), and enzyme inhibition (e.g., COX-2, acetylcholinesterase) .
- In Vivo : Anti-inflammatory models (e.g., carrageenan-induced paw edema in rats) with diclofenac as a reference drug . Dose selection: 10–50 mg/kg, administered orally or intraperitoneally .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed?
- Core Modifications : Compare analogs with substitutions on the triazinone ring (e.g., benzyl vs. 4-nitrobenzyl in ) to assess impact on bioactivity .
- Sulfanyl Group Replacement : Evaluate bioisosteres (e.g., sulfonyl, carbonyl) to determine role of sulfur in target binding .
- Substituent Effects : Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters of 2,3-dimethylphenyl with activity .
Q. How to resolve contradictions in biological activity data across studies?
- Standardize Assays : Ensure consistent cell lines (e.g., ATCC-validated), solvent controls (DMSO ≤0.1%), and endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .
- Dose-Response Validation : Replicate studies with ≥3 independent trials and statistical analysis (ANOVA, p < 0.05). For example, anti-exudative activity in showed variability at 10 mg/kg, necessitating dose optimization .
Q. What strategies optimize synthetic yield and scalability?
- Reaction Solvent : Replace DMF with greener solvents (e.g., PEG-400) to improve atom economy and reduce purification complexity .
- Catalysis : Use Pd/C or CuI for Suzuki-Miyaura coupling of aromatic substituents, enhancing regioselectivity .
- Process Monitoring : In-line FTIR or Raman spectroscopy to track intermediate formation and minimize by-products .
Q. How can computational methods predict target interactions?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 (PDB: 5KIR) or bacterial dihydrofolate reductase (PDB: 3FRB) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes; focus on hydrogen bonds with triazinone NH and sulfanyl groups .
Q. How does the compound’s stability vary under experimental conditions?
- pH Sensitivity : Stability studies (HPLC monitoring) show degradation at pH < 3 (gastric conditions) and pH > 10 (intestinal), suggesting enteric coating for oral delivery .
- Photostability : UV-Vis spectroscopy (ICH Q1B guidelines) reveals decomposition under UVA light (320–400 nm), necessitating amber glass storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
